2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride

Description

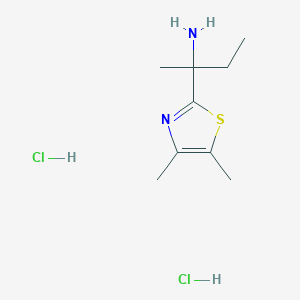

2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride is a thiazole-derived compound characterized by a 4,5-dimethyl-substituted thiazole ring linked to a tertiary butan-2-amine group. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. Thiazole derivatives are widely explored for their biological activities, including antimicrobial, antiviral, and anticancer properties, due to their ability to interact with cellular targets via hydrogen bonding and hydrophobic interactions .

The compound’s synthesis likely involves cyclocondensation reactions, as evidenced by analogous methods for related thiazol-2-amine derivatives (e.g., reacting thiourea with α-bromoketones or via sulfonamide coupling) . Its structural uniqueness lies in the combination of a 4,5-dimethylthiazole core and a branched alkylamine side chain, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S.2ClH/c1-5-9(4,10)8-11-6(2)7(3)12-8;;/h5,10H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVQSCJFBTXNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=C(S1)C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445790-60-1 | |

| Record name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride typically involves the reaction of 4,5-dimethylthiazole with butan-2-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis or automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is also common in industrial production to monitor the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with thiazole moieties have been evaluated for their efficacy against various bacterial strains and fungi. For instance, studies have shown that related thiazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride may also possess similar properties .

Case Study:

A study conducted on thiazole derivatives indicated that certain compounds demonstrated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results were obtained through standard disk diffusion methods, highlighting the potential of thiazole derivatives in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied. Research suggests that compounds containing thiazole rings can inhibit cancer cell proliferation by interfering with specific cellular pathways.

Case Study:

In vitro studies on benzothiazole derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and leukemia cells. The mechanisms of action were attributed to the induction of apoptosis and cell cycle arrest . Given its structural similarity to these effective compounds, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride could be explored for similar anticancer activities.

Antioxidant Activity

Thiazole derivatives have also been investigated for their antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is crucial in mitigating oxidative stress-related diseases.

Research Insight:

Studies have demonstrated that certain thiazole compounds effectively reduce oxidative stress markers in cellular models. This suggests a potential application for 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride in formulations aimed at combating oxidative stress .

Synthesis and Characterization

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride can be achieved through multi-step reactions involving readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Amino-4,5-Dimethylthiazole Hydrochloride

This simpler analog (CAS: 71574-33-9) retains the 4,5-dimethylthiazole core but lacks the butan-2-amine side chain. The absence of the tertiary amine group reduces its molecular weight (MW: ~178.7 g/mol) and likely impacts lipophilicity and target binding compared to the target compound .

(2,4-Dimethyl-1,3-Thiazol-5-Yl)Methylamine Dihydrochloride

This compound (CAS: C6H12Cl2N2S) features a 2,4-dimethylthiazole ring and a methylamine group. The positional isomerism (2,4- vs. For instance, 4,5-dimethyl substitution may enhance π-π stacking in hydrophobic pockets, while 2,4-dimethyl groups could hinder binding due to steric clashes .

Side Chain Modifications

[1-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine Dihydrochloride

This analog (CAS: 1017132-19-2) has a shorter propylamine chain instead of butan-2-amine. The reduced chain length may decrease membrane permeability or alter metabolic stability compared to the target compound .

N-(4,5-Diphenylthiazol-2-yl)acetamide Derivatives

Compounds like 2-chloro-N-(4,5-diphenylthiazol-2-yl)acetamide () replace the amine group with acetamide. This substitution introduces hydrogen-bond acceptor sites, which could enhance binding to polar targets but reduce basicity and solubility in physiological conditions .

Cytotoxicity Profiles

The Mosmann’s MTT assay () evaluated analogs like D01–D09, which share the 4,5-dimethylthiazol-2-yl motif. However, the addition of a butan-2-amine group in the target compound may introduce new toxicity risks that require empirical validation .

Antimycobacterial Activity

While direct data for the target compound are unavailable, highlights that substituents on the thiazole ring (e.g., isopropyl, acetyl) significantly modulate activity. For example, N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (16d) showed enhanced potency compared to simpler derivatives, implying that bulky side chains (like butan-2-amine) could improve target affinity .

Structural and Pharmacokinetic Implications

The table below summarizes key structural and functional differences:

Biological Activity

2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride, with CAS Number 2445790-60-1 and molecular weight of 257.22 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈Cl₂N₂S |

| Molecular Weight | 257.22 g/mol |

| CAS Number | 2445790-60-1 |

Research into the biological activity of thiazole derivatives has shown that they often interact with various neurotransmitter receptors. Specifically, compounds containing thiazole moieties have demonstrated significant affinity for serotonergic and dopaminergic receptors. For instance, studies indicate that similar thiazole derivatives exhibit high affinity for 5-HT_1A and D_2 receptors, which are crucial in the treatment of mood disorders and psychoses .

Antidepressant Activity

One study evaluated the antidepressant-like properties of thiazole derivatives in animal models. The results suggested that these compounds could potentially modulate serotonin and dopamine levels in the brain, leading to improved mood and reduced anxiety-like behaviors. The compound's structural similarities to known antidepressants suggest a potential role in treating depression .

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. A review highlighted several thiazole-based compounds that exhibited cytotoxic effects against various cancer cell lines. Notably, compounds with specific substitutions on the thiazole ring showed enhanced activity against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) studies indicated that electron-donating groups on the phenyl ring significantly increased cytotoxicity .

Case Studies

- Antidepressant-like Effects : In a controlled study involving mice, the administration of a thiazole derivative similar to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine led to significant reductions in immobility time in forced swim tests, suggesting antidepressant effects comparable to traditional SSRIs .

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that thiazole derivatives could inhibit cell proliferation in various cancer cell lines. For example, one compound showed an IC₅₀ value of 1.61 µg/mL against A431 cells (human epidermoid carcinoma), indicating potent antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.